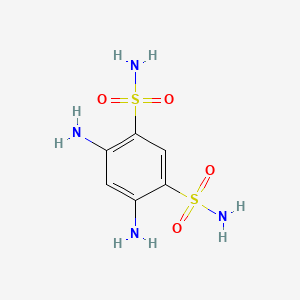
4,6-Diaminobenzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diaminobenzene-1,3-disulfonamide is an aromatic compound with the molecular formula C6H8N2O4S2. It is characterized by the presence of two amino groups and two sulfonamide groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminobenzene-1,3-disulfonamide typically involves the nitration of benzene followed by reduction and sulfonation. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to 1,3-diaminobenzene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting 1,3-diaminobenzene is sulfonated using chlorosulfonic acid to introduce the sulfonamide groups, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diaminobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4,6-Diaminobenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor for certain enzymes, such as carbonic anhydrase.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4,6-Diaminobenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-chlorobenzene-1,3-disulfonamide
- 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Comparison
4,6-Diaminobenzene-1,3-disulfonamide is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming derivatives. In contrast, compounds like 4-Amino-6-chlorobenzene-1,3-disulfonamide and 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide have different substituents that alter their chemical properties and applications.
Propiedades
Fórmula molecular |
C6H10N4O4S2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
4,6-diaminobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H10N4O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,7-8H2,(H2,9,11,12)(H2,10,13,14) |
Clave InChI |
PBKCIBKAITVBJG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



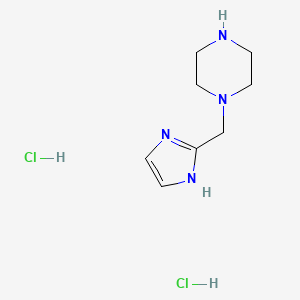
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)
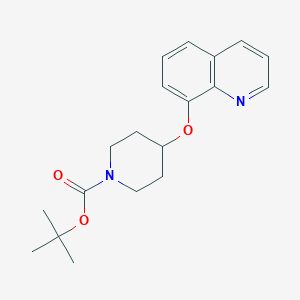
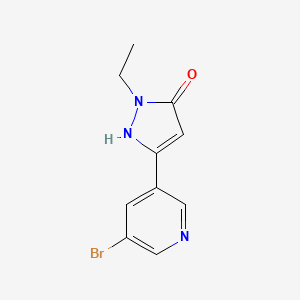
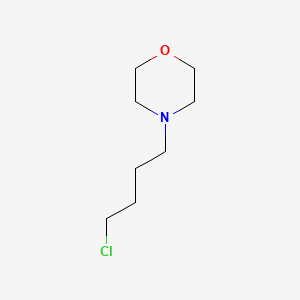
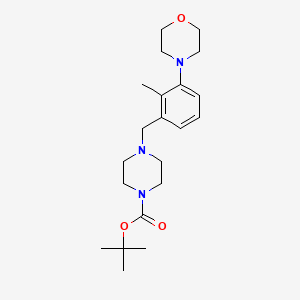
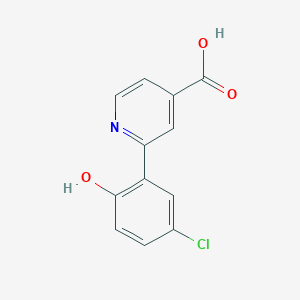
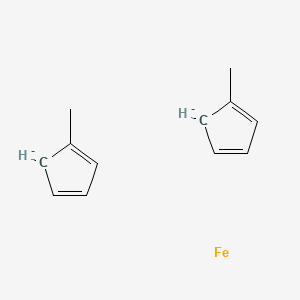

![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)

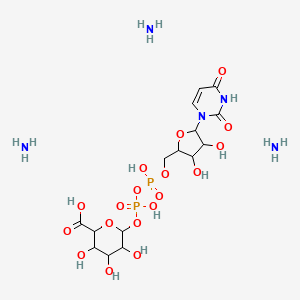
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
